4-(2,5-Dimethyl-5,6,7,8-tetrahydro-benzo[4,5]-thieno[2,3-d]pyrimidin-4-ylamino)-butyric acid
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Overview
Description
4-(2,5-Dimethyl-5,6,7,8-tetrahydro-benzo[4,5]-thieno[2,3-d]pyrimidin-4-ylamino)-butyric acid is a complex organic compound with a unique structure that combines elements of benzo-thieno-pyrimidine and butyric acid
Preparation Methods
The synthesis of 4-(2,5-Dimethyl-5,6,7,8-tetrahydro-benzo[4,5]-thieno[2,3-d]pyrimidin-4-ylamino)-butyric acid involves multiple steps. The synthetic route typically starts with the preparation of the benzo-thieno-pyrimidine core, followed by the introduction of the butyric acid moiety. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to scale up the synthesis efficiently.
Chemical Reactions Analysis
4-(2,5-Dimethyl-5,6,7,8-tetrahydro-benzo[4,5]-thieno[2,3-d]pyrimidin-4-ylamino)-butyric acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups in the compound.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(2,5-Dimethyl-5,6,7,8-tetrahydro-benzo[4,5]-thieno[2,3-d]pyrimidin-4-ylamino)-butyric acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(2,5-Dimethyl-5,6,7,8-tetrahydro-benzo[4,5]-thieno[2,3-d]pyrimidin-4-ylamino)-butyric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar compounds to 4-(2,5-Dimethyl-5,6,7,8-tetrahydro-benzo[4,5]-thieno[2,3-d]pyrimidin-4-ylamino)-butyric acid include other benzo-thieno-pyrimidine derivatives and butyric acid analogs These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and applications
Properties
CAS No. |
886499-65-6 |
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Molecular Formula |
C16H21N3O2S |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
4-[(2,5-dimethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)amino]butanoic acid |
InChI |
InChI=1S/C16H21N3O2S/c1-9-5-3-6-11-13(9)14-15(17-8-4-7-12(20)21)18-10(2)19-16(14)22-11/h9H,3-8H2,1-2H3,(H,20,21)(H,17,18,19) |
InChI Key |
YZIJHBNQQSQVSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC2=C1C3=C(N=C(N=C3S2)C)NCCCC(=O)O |
Origin of Product |
United States |
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